molecular formula C9H13ClN4S B2824575 2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;hydrochloride CAS No. 2287275-05-0

2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;hydrochloride

Cat. No. B2824575
CAS RN: 2287275-05-0
M. Wt: 244.74
InChI Key: ZTNAVRDWGOXWNG-UHFFFAOYSA-N
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Description

The compound “2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;hydrochloride” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their wide range of biological activities and are considered important in medicinal chemistry .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various techniques. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are complex and can lead to a variety of products .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely. For example, the compound “1-(4-bromophenyl)-3,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one” has a melting point of 110–113 °C .

Scientific Research Applications

Medicinal Chemistry

The derivatives of 1,2,4-triazole have attracted great attention among medicinal chemists due to their wide range of biological activity, good pharmacodynamic and pharmacokinetic profiles, and low toxicity . They are used in efficient drug discovery .

Synthesis Methods

These compounds necessitate the development of various synthesis methods and a comprehensive study of their reaction mechanisms .

Biological Activity

Derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

Drug Discovery

Combination of two or more structural domains, which possess different biological properties, can overcome drug resistance and reduce toxicity .

Physicochemical Properties

The presence of 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .

Antibacterial, Antifungal, and Anticancer Capabilities

Synthesis of compounds that combine 1,2,4-triazole and quinazoline moieties in one structure leads to the discovery of new effective agents with antibacterial, antifungal, and anticancer capabilities .

Inhibition of PARP-1

Spiro compounds are particularly interesting, as spiro [5,6-dihydro-(1,2,4)triazolo[4,3-c]quinazoline-5,1ʹ-cyclohexan]-3(2H)-one showed high inhibitory activity on poly (ADP-ribose) polymerase 1 (PARP-1) .

Density Functional Theory Study

A detailed investigation of possible pathways for formation of new spiro-condensed [1,2,4]triazolo[1,5-c]quinazolines, that combine two structural domains with different biological properties, was performed by computational study at the SMD/B3lyp/6-31+G(d) theory level .

Safety and Hazards

The safety of 1,2,4-triazole derivatives has been evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives are focused on the discovery and development of more effective and potent anticancer agents .

Mechanism of Action

Target of Action

Derivatives of 1,2,4-triazole, a structural domain present in the compound, are known to possess a wide range of biological activities . They have been associated with antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

Mode of Action

The compound’s interaction with its targets involves a series of processes. The mechanism of interaction between [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .

Biochemical Pathways

The formation of new spiro-condensed [1,2,4]triazolo[1,5-c]quinazolines, which combine two structural domains with different biological properties, has been noted .

Pharmacokinetics

The compound has good pharmacodynamic and pharmacokinetic profiles . The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

Derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

Action Environment

The nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .

properties

IUPAC Name

2-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4S.ClH/c1-9(2,10)8-11-7(12-13-8)6-4-3-5-14-6;/h3-5H,10H2,1-2H3,(H,11,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNAVRDWGOXWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NN1)C2=CC=CS2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;hydrochloride

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